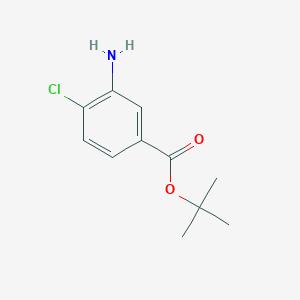

Tert-butyl 3-amino-4-chlorobenzoate

Description

Tert-butyl 3-amino-4-chlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino (-NH₂) substituent at the 3-position, and a chlorine (-Cl) substituent at the 4-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where steric hindrance from the tert-butyl group and electronic effects from the substituents influence reactivity and stability .

Properties

IUPAC Name |

tert-butyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMCRKDUAROBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and alkoxides (e.g., NaOEt) under basic or acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include halogenated or alkoxylated derivatives of the original compound.

Oxidation and Reduction: Products include nitro, nitroso, amine, or hydroxylamine derivatives.

Coupling Reactions: Products include various substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 3-amino-4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group confers steric bulk, reducing hydrolysis rates compared to smaller esters (e.g., methyl or ethyl benzoates). The amino and chloro substituents introduce electronic effects: the chloro group is electron-withdrawing, while the amino group (depending on protonation state) can be electron-donating. These effects modulate solubility, stability, and reactivity.

Table 1: Hypothetical Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability to Hydrolysis |

|---|---|---|---|

| Tert-butyl 3-amino-4-chlorobenzoate | ~227.7 (estimated) | Moderate (polar aprotic) | High (steric shielding) |

| Tert-butyl 4-chlorobenzoate | ~212.7 | Low | High |

| Methyl 3-amino-4-chlorobenzoate | ~185.6 | High | Low |

| Tert-butyl 3-aminobenzoate | ~193.2 | Moderate | High |

Notes: Data extrapolated from tert-butyl ester analogs .

Reactivity and Stability

- Hydrolysis Resistance: The tert-butyl group in esters resists nucleophilic attack due to steric hindrance, making this compound more stable than methyl or ethyl analogs. However, strong acids may cleave the ester via tert-butyl cation formation, similar to tert-butyl alcohol’s decomposition to isobutylene under acidic conditions .

- Electrophilic Reactivity: The chloro group deactivates the aromatic ring, reducing electrophilic substitution rates. In contrast, the amino group (if deprotonated) can activate adjacent positions, creating regioselective reactivity useful in synthesis .

Table 2: Reactivity Under Acidic Conditions

| Compound | Decomposition Products | Reactivity with Acids |

|---|---|---|

| This compound | Isobutylene (likely), benzoic acid derivatives | Moderate |

| Tert-butyl alcohol | Isobutylene, CO₂ | High |

| Methyl 4-chlorobenzoate | Methanol, 4-chlorobenzoic acid | Low |

Sources:

Biological Activity

Tert-butyl 3-amino-4-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Tert-butyl group : Increases lipophilicity, enhancing solubility in organic solvents.

- Amino group : Capable of forming hydrogen bonds with biological targets.

- Chloro group : Involved in hydrophobic interactions, potentially influencing reactivity and binding affinity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The amino and chloro substituents on the aromatic ring can modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Key Interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The chloro group participates in hydrophobic interactions, which are crucial for the stability of ligand-receptor complexes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit inflammation effectively, comparable to established anti-inflammatory drugs. In animal models, these compounds demonstrated significant reduction in inflammatory markers .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections .

- Anticancer Potential : The compound has been evaluated for its anticancer effects, showing promise in inhibiting cancer cell proliferation in vitro .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : Various assays have demonstrated that the compound exhibits cytotoxicity against different cancer cell lines. For example, IC50 values were reported in the low micromolar range for several types of cancer cells .

- Animal Models : In vivo studies have confirmed the anti-inflammatory effects observed in vitro, with significant reductions in edema and pain responses when administered to animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-amino-4-chlorobenzoate | Similar amino and chlorobenzoate structure | Different position of chlorine affects reactivity |

| Butyl 2-amino-4-chlorobenzoate | Lacks tert-butyl group | Lower lipophilicity compared to tert-butyl variant |

| Ethyl 2-amino-4-chlorobenzoate | Ethyl group instead of tert-butyl | Potentially different pharmacokinetics |

This table illustrates how the presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.